molecular formula C16H17NO3S B14299692 N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide CAS No. 121618-47-1

N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide

Cat. No.: B14299692
CAS No.: 121618-47-1
M. Wt: 303.4 g/mol
InChI Key: NHBINKAWDJZZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of a benzyl group, a methylbenzene sulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide typically involves the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis . By inhibiting DHFR, the compound can exert its antimicrobial and anticancer effects.

Properties

CAS No.

121618-47-1

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-benzyl-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C16H17NO3S/c1-13-8-10-16(11-9-13)21(19,20)17(14(2)18)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

NHBINKAWDJZZEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.